molecular formula C16H20N2O2S B2989976 2-(4-ethoxyphenyl)-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]acetamide CAS No. 863512-59-8

2-(4-ethoxyphenyl)-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]acetamide

Cat. No.: B2989976
CAS No.: 863512-59-8
M. Wt: 304.41
InChI Key: QSVKNXWEMIUDPS-UHFFFAOYSA-N
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Description

2-(4-Ethoxyphenyl)-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]acetamide is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes an ethoxyphenyl group, a methylthiazolyl group, and an acetamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-ethoxyphenyl)-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]acetamide typically involves the reaction of 4-ethoxyphenylacetic acid with 2-(2-methyl-1,3-thiazol-4-yl)ethylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction mixture is heated to a specific temperature, often around 80-100°C, and maintained for several hours to ensure complete reaction.

Industrial Production Methods: In an industrial setting, the compound can be synthesized using large-scale reactors with precise temperature and pressure control. The use of continuous flow chemistry can enhance the efficiency and scalability of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

  • Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed:

  • Oxidation: Formation of corresponding carboxylic acids or ketones.

  • Reduction: Production of alcohols or amines.

  • Substitution: Generation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

This compound has shown promise in several scientific research applications:

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules.

  • Biology: It may serve as a ligand for biological receptors or enzymes.

  • Industry: Use in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism by which 2-(4-ethoxyphenyl)-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]acetamide exerts its effects involves binding to specific molecular targets. The acetamide group can interact with enzymes or receptors, leading to modulation of biological pathways. The ethoxyphenyl and methylthiazolyl groups contribute to the compound's affinity and specificity for these targets.

Comparison with Similar Compounds

  • 2-(4-Methoxyphenyl)-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]acetamide

  • 2-(4-Ethoxyphenyl)-N-[2-(2-ethyl-1,3-thiazol-4-yl)ethyl]acetamide

  • 2-(4-Ethoxyphenyl)-N-[2-(2-methyl-1,3-thiazol-5-yl)ethyl]acetamide

Uniqueness: 2-(4-Ethoxyphenyl)-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]acetamide stands out due to its specific ethoxyphenyl group, which can influence its binding properties and biological activity compared to similar compounds.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique characteristics

Properties

IUPAC Name

2-(4-ethoxyphenyl)-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O2S/c1-3-20-15-6-4-13(5-7-15)10-16(19)17-9-8-14-11-21-12(2)18-14/h4-7,11H,3,8-10H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSVKNXWEMIUDPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC(=O)NCCC2=CSC(=N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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